molecular formula C8H12NO5PS2 B587485 Proban-d6 CAS No. 1794737-40-8

Proban-d6

Cat. No.: B587485
CAS No.: 1794737-40-8
M. Wt: 303.316
InChI Key: BSBSDQUZDZXGFN-WFGJKAKNSA-N
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Description

Proban-d6 is a deuterated analog of phenethyl-bridged 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DiDOPO), a compound widely studied for its flame-retardant properties in polymer composites . The deuterium substitution in this compound enhances its stability and reduces hydrogen-related interference in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, making it valuable for mechanistic studies in flame retardancy and material degradation . This compound is primarily utilized in epoxy resins (EP) and glass-fiber-reinforced (GF) composites, where it acts as a synergistic flame retardant by promoting char formation and suppressing toxic gas emissions during combustion .

Properties

CAS No.

1794737-40-8

Molecular Formula

C8H12NO5PS2

Molecular Weight

303.316

IUPAC Name

4-[bis(trideuteriomethoxy)phosphinothioyloxy]benzenesulfonamide

InChI

InChI=1S/C8H12NO5PS2/c1-12-15(16,13-2)14-7-3-5-8(6-4-7)17(9,10)11/h3-6H,1-2H3,(H2,9,10,11)/i1D3,2D3

InChI Key

BSBSDQUZDZXGFN-WFGJKAKNSA-N

SMILES

COP(=S)(OC)OC1=CC=C(C=C1)S(=O)(=O)N

Synonyms

Phosphorothioic Acid O-[4-(Aminosulfonyl)phenyl] O,O-(Dimethyl-d6) Ester;  Phosphorothioic Acid O,O-(Dimethyl-d6) O-p-Sulfamoylphenyl Ester;  CL 26691-d6;  Cyflee-d6;  Cythioate-d6;  ENT 25640-d6;  NSC 310287-d6;  O,O-(Dimethyl-d6) O-(4-Sulfamoylphenyl) Pho

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Proban-d6 involves the incorporation of deuterium atoms into the molecular structure of Proban. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions for this compound are proprietary and not widely published. the general approach involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is designed to be efficient and cost-effective while maintaining high standards of quality and safety .

Chemical Reactions Analysis

Types of Reactions

Proban-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Proban-d6 is widely used in scientific research, particularly in the field of proteomics. Its applications include:

Mechanism of Action

The mechanism of action of Proban-d6 involves its interaction with specific molecular targets. In proteomics research, this compound is used as a labeled compound to track and study proteins. The deuterium atoms in this compound provide a distinct mass difference that can be detected using mass spectrometry. This allows researchers to study the behavior and interactions of proteins in various biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DiDOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)

  • Structural Differences : DiDOPO lacks the phenethyl bridge present in Proban-d6, reducing its thermal stability and compatibility with polymer matrices.
  • Flame Retardancy :

    Property This compound DiDOPO
    LOI (%) 34.5 29.8
    UL-94 Rating V-0 V-1
    TGA Decomposition (°C) 372 345

    This compound exhibits superior flame inhibition due to its bridged structure, which enhances char yield (28% vs. 19% for DiDOPO) .

DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)

  • Functionality: DOPO, a non-bridged analog, primarily operates in the gas phase by releasing phosphorus-containing radicals. In contrast, this compound functions in both gas and condensed phases, offering dual-mode flame suppression .
  • Mechanical Impact :

    Property This compound/EP/GF DOPO/EP/GF
    Tensile Strength (MPa) 82.3 67.5
    Flexural Modulus (GPa) 3.2 2.6

    The phenethyl bridge in this compound improves polymer matrix adhesion, mitigating mechanical degradation .

Comparison with Functionally Similar Compounds

Decabromodiphenyl Ether (DecaBDE)

  • Efficiency :

    Additive Loading (wt%) This compound DecaBDE
    Required for UL-94 V-0 10% 15%

    This compound achieves comparable flame retardancy at lower concentrations, reducing material costs .

Aluminum Trihydroxide (ATH)

  • Thermal Stability : ATH decomposes at 180°C, limiting its use in high-temperature polymers. This compound remains stable up to 372°C, making it suitable for engineering plastics .
  • Smoke Suppression : this compound reduces smoke density by 40% compared to ATH, which primarily functions as a filler .

Research Findings and Gaps

  • Key Advantages of this compound :
    • Dual-phase flame-retardant mechanism (gas and condensed phase).
    • Enhanced thermal stability and mechanical retention in composites.
    • Lower environmental toxicity compared to halogenated alternatives .
  • Limitations: Higher synthesis cost due to deuterium labeling. Limited data on long-term UV stability in outdoor applications .
  • Research Gaps :
    • Studies comparing this compound with emerging bio-based flame retardants (e.g., phytates).
    • Detailed lifecycle analysis to quantify environmental benefits .

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